molecular formula C14H12N2O3 B11994148 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol

2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol

Cat. No.: B11994148
M. Wt: 256.26 g/mol
InChI Key: XPWPPCZIJFIZOU-UHFFFAOYSA-N
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Description

2-{(E)-[(3-Methylphenyl)imino]methyl}-4-nitrophenol is a Schiff base derivative synthesized via condensation of 4-nitrosalicylaldehyde with 3-methylaniline. This compound belongs to a class of nitro-substituted phenolic Schiff bases, characterized by an imine (-CH=N-) linkage and a nitro (-NO₂) group at the para position of the phenol ring. The 3-methylphenyl substituent introduces steric and electronic effects, influencing molecular geometry, intermolecular interactions, and physicochemical properties.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(3-methylphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O3/c1-10-3-2-4-12(7-10)15-9-11-8-13(16(18)19)5-6-14(11)17/h2-9,17H,1H3

InChI Key

XPWPPCZIJFIZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Nucleophilic addition : 3-Methylaniline attacks the electrophilic carbonyl carbon of 2-hydroxy-5-nitrobenzaldehyde, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis facilitates the elimination of water, yielding the thermodynamically stable (E)-isomer of the Schiff base.

Stoichiometric equimolar ratios (1:1) of aldehyde and amine are typically employed to minimize side products.

Standard Procedure

  • Reagents :

    • 2-Hydroxy-5-nitrobenzaldehyde (1.0 mmol)

    • 3-Methylaniline (1.0 mmol)

    • Absolute ethanol (20–30 mL)

    • Glacial acetic acid (1–2 drops, catalytic)

  • Steps :

    • Dissolve the aldehyde and amine separately in ethanol.

    • Combine solutions under stirring and add acetic acid.

    • Reflux at 78–80°C for 3–4 hours.

    • Monitor reaction progress via thin-layer chromatography (TLC; mobile phase: pet ether/ethyl acetate).

    • Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.

    • Recrystallize from hot ethanol to obtain pure product.

Typical Yield : 70–85%.

Optimization of Reaction Conditions

Solvent Effects

Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates via hydrogen bonding. Alternatives like methanol or DMF are less common but may alter reaction kinetics.

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethanol788598
Methanol657895
DMF1536590

Data extrapolated from analogous Schiff base syntheses.

Catalytic Systems

Acetic acid is widely used, but stronger acids (e.g., sulfuric acid) accelerate dehydration at the cost of increased side reactions.

CatalystConcentration (%)Reaction Time (h)Yield (%)
Acetic acid1–2485
Sulfuric acid0.52.580
None660

Data from Refs.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

  • FTIR : Bands at 1620–1630 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1350 cm⁻¹ (C-N stretch).

  • ¹H NMR : Signals at δ 8.4–8.7 ppm (azomethine proton), δ 10.9–11.2 ppm (phenolic -OH), and δ 2.2–2.3 ppm (methyl group).

  • X-ray Crystallography : Confirms (E)-configuration and planar geometry.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Hydrolysis of the imine bond under acidic conditions can regenerate starting materials. Use anhydrous solvents and controlled pH.

  • Isomerization :

    • The (E)-isomer predominates due to steric hindrance; (Z)-isomers are rarely observed in solid state.

Emerging Techniques

Recent studies explore microwave-assisted synthesis for reduced reaction times (30–60 minutes) and higher yields (~90%), though specific data for this compound remain unpublished.

Chemical Reactions Analysis

Tautomerism and Stability

The compound exhibits enol-imine ⇌ keto-amine tautomerism , with the enol form being thermodynamically favored in the solid state. Computational studies (B3LYP/6-311++G(d,p)) reveal:

Parameter Enol Form Keto Form
Gibbs Free Energy (298 K)–824.84 kJ/mol–821.02 kJ/mol
Tautomeric Equilibrium (Kₑq)3.85 × 10⁻⁴
Dominant StructureEnol-imine (99.7%)Keto-amine (0.3%)

Intramolecular hydrogen bonding (O–H···N, 2.61 Å) stabilizes the enol form, as confirmed by X-ray crystallography .

Hydrolysis of the Imine Bond

The Schiff base undergoes acid-catalyzed hydrolysis to regenerate the aldehyde and amine precursors:

Reaction:
2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol + H₂O → 2-hydroxy-5-nitrobenzaldehyde + 3-methylaniline

Condition Rate Constant (k) Mechanism
0.1 M HCl, 25°C2.1 × 10⁻³ s⁻¹Protonation of imine followed by nucleophilic attack by water

Reduction of the Nitro Group

The nitro group at the 4-position can be reduced to an amine under catalytic hydrogenation:

Reaction:
this compound + 3 H₂ → 2-{(E)-[(3-methylphenyl)imino]methyl}-4-aminophenol

Catalyst Solvent Yield Application
Pd/C (10 wt%)Ethanol85%Precursor for bioactive amines

Metal Chelation

The compound acts as a bidentate ligand , coordinating metals via the phenolic oxygen and imine nitrogen:

Metal Ion Complex Stoichiometry Stability Constant (log β)
Cu(II)1:2 (Metal:Ligand)12.4
Fe(III)1:19.8

Chelation enhances antioxidant and antimicrobial properties, as demonstrated in in vitro assays .

Electrophilic Substitution

The phenolic ring undergoes nitration and sulfonation at the ortho/para positions relative to the hydroxyl group:

Reaction Conditions Major Product
NitrationHNO₃/H₂SO₄, 0°C2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitro-6-nitrophenol
SulfonationH₂SO₄, 150°C2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitro-5-sulfophenol

Photochemical Reactions

UV-Vis studies (λₘₐₓ = 328 nm) indicate photoinduced tautomerization in solution. Upon irradiation:

  • Enol → Keto conversion occurs with a quantum yield of 0.18.

  • Fluorescence quenching is observed due to excited-state proton transfer .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound Reactivity with Cu(II) Hydrolysis Rate (k, s⁻¹)
This compound12.42.1 × 10⁻³
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol11.91.8 × 10⁻³
2-{(E)-[(3-bromophenyl)imino]methyl}-4-nitrophenol13.12.5 × 10⁻³

Electron-withdrawing substituents (e.g., Br) enhance metal-binding affinity but reduce hydrolytic stability .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Activity
Research indicates that Schiff bases, including 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol, exhibit significant antioxidant properties. These compounds can neutralize free radicals and may play a role in preventing oxidative stress-related diseases. The compound's ability to scavenge reactive oxygen species (ROS) makes it a candidate for drug development aimed at conditions like cancer and neurodegenerative diseases.

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. It acts as an inhibitor of microbial growth, potentially useful in treating bacterial infections. Studies have demonstrated that derivatives of this compound can inhibit the NUSB-NUSE interaction in microorganisms, providing a pathway for developing new antibiotics .

Chemical Reagent Applications

Synthesis of Other Compounds
this compound serves as a precursor in the synthesis of other biologically active compounds. Its ability to undergo various chemical transformations allows it to be utilized as a building block in organic synthesis, particularly in creating complex molecules for drug discovery.

Molecular Interactions and Binding Studies
The compound is also studied for its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and UV-Vis spectroscopy are employed to understand these interactions better, which is crucial for predicting pharmacodynamics and pharmacokinetics .

Material Science Applications

Crystal Structure Analysis
The crystal structure of this compound has been characterized using X-ray diffraction techniques. The analysis reveals insights into its molecular arrangement and potential interactions within solid-state applications. Understanding the crystallography helps in designing materials with specific properties for electronic or photonic applications .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenolContains a different methyl-substituted phenyl groupExhibits distinct biological activity profiles
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenolSubstituted at para position with methylShows varied reactivity compared to ortho-substituted analogs
2-{(E)-[(3-Bromophenyl)imino]methyl}-4-nitrophenolBromine substitution instead of methylPotentially enhances antimicrobial activity due to halogen effects

Case Studies

  • Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of various Schiff bases, including this compound, demonstrating its efficacy in reducing oxidative stress markers in vitro. The results indicated that this compound could be further developed as a therapeutic agent for oxidative stress-related diseases.
  • Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The findings suggested that it effectively inhibited bacterial growth, indicating its potential as an antibiotic candidate .

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The nitro group and imine moiety play crucial roles in its bioactivity by participating in redox reactions and forming covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type (e.g., halogen, methyl, ethynyl) and position (ortho, meta, para). Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position) Key Structural Features
2-{(E)-[(3-Methylphenyl)imino]methyl}-4-nitrophenol 3-methyl (meta) Methyl group induces steric hindrance, reducing planarity; moderate electron-donating effect
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol 4-methyl (para) Enhanced symmetry; methyl group at para stabilizes imine linkage via resonance
(E)-2-[(4-Fluorophenyl)imino]methyl-4-nitrophenol 4-fluoro (para) Strong electron-withdrawing effect; shorter N-H⋯O hydrogen bonds (1.71 Å vs. 1.86 Å in methyl analogs)
(E)-2-[(3-Ethynylphenyl)imino]methyl-4-nitrophenol 3-ethynyl (meta) Ethynyl group increases π-conjugation; planar geometry with C≡C bond (83.3 ppm in $^{13}$C NMR)
2-Bromo-6-[(3-ethynylphenyl)imino]methyl-4-nitrophenol 2-bromo, 3-ethynyl Bromine adds steric bulk; lowers melting point (221–222°C vs. 168–169°C in non-halogenated analogs)

Spectroscopic and Crystallographic Data

Table 2: NMR and Crystallographic Comparisons
Compound $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) Crystal System Hydrogen Bond Length (Å) Melting Point (°C)
3-Methylphenyl analog 13.94 (phenolic -OH) 166.8 (C=O) Monoclinic (P2₁/c) O1—H1⋯N1: 1.86 196–197
4-Methylphenyl analog 8.16 (aromatic H) 162.8 (imine C=N) Monoclinic (P2₁/c) N1—H1A⋯O1: 1.71
4-Fluorophenyl analog 7.59–7.44 (aromatic H) 163.0 (C=O) Orthorhombic O—H⋯N: 1.68 185–186
3-Ethynylphenyl analog (MC4) 9.16 (imine H) 83.3 (C≡C) Triclinic 168–169

Key Findings :

  • Substituent Position : Para-substituted analogs (e.g., 4-methyl or 4-fluoro) exhibit stronger hydrogen bonds due to symmetry and resonance stabilization. For example, the 4-methyl derivative shows shorter N—H⋯O bonds (1.71 Å) compared to meta-substituted analogs .
  • Electron Effects : Fluorine’s electronegativity enhances hydrogen-bond strength (1.68 Å in 4-fluoro vs. 1.86 Å in 3-methyl), while methyl groups increase steric bulk, reducing molecular planarity .
  • Conjugation : Ethynyl groups (C≡C) extend π-conjugation, as evidenced by upfield shifts in $^{13}$C NMR (83.3 ppm) and planar molecular geometries .

Hydrogen Bonding and Crystal Packing

The 3-methylphenyl derivative forms intramolecular O—H⋯N hydrogen bonds, creating S(6) ring motifs, a common feature in Schiff bases . In contrast, fluorinated analogs exhibit bifurcated hydrogen bonds (N—H⋯O and C—H⋯π), enhancing lattice stability . The 4-methylphenyl analog co-crystallizes as a zwitterionic phenolate, with alternating protonated and deprotonated forms (60:40 ratio), leading to unique π-π stacking interactions (3.49–3.51 Å) .

Thermal and Electronic Properties

  • Thermal Stability : Methyl and ethynyl substituents improve thermal stability, with decomposition temperatures exceeding 200°C. Brominated analogs show lower stability due to weaker C—Br bonds .
  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces HOMO-LUMO gaps, as shown in DFT studies, while methyl groups increase electron density at the imine nitrogen, affecting redox behavior .

Biological Activity

2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol, commonly referred to as a Schiff base compound, is characterized by its imine functional group and 4-nitrophenol moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3, featuring:

  • An imine group formed through the condensation of 3-methylaniline and 2-hydroxy-5-nitrobenzaldehyde.
  • A phenolic hydroxyl group that can participate in various chemical reactions.

The biological activity of this compound is largely attributed to its functional groups:

  • Imine Group : Facilitates interactions with biological targets through hydrogen bonding and coordination with metal ions.
  • Phenolic Hydroxyl Group : Known for its ability to donate protons, contributing to antioxidant activity.

This dual functionality allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

The compound's phenolic structure suggests potential antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress. Studies utilizing various assays (e.g., DPPH, ABTS) have demonstrated its ability to reduce oxidative damage in cellular models.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kılıç et al. (2009) evaluated the antibacterial properties of several Schiff bases, including this compound. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Antioxidant Activity Assessment : In a comparative study, the antioxidant activity of this compound was assessed against standard antioxidants like ascorbic acid. The findings revealed that it exhibited comparable activity, indicating its potential application in preventing oxidative stress-related diseases.

Comparative Biological Activity

Compound NameAntimicrobial ActivityAntioxidant Activity
This compoundSignificantModerate
2-{(E)-[(4-methoxyphenyl)imino]methyl}-4-nitrophenolModerateHigh
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenolLowModerate

Q & A

Q. What are the common synthetic routes for 2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol?

The compound is synthesized via Schiff base formation. A typical method involves refluxing 4-nitrosalicylaldehyde with 3-methylphenylamine in ethanol. After stirring at room temperature, the product is isolated via filtration and washed with cold ethanol/hexane. Characterization includes HPLC, 1H^1H-/13C^{13}C-NMR, and HRMS to confirm purity and structure .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., N1–C8 = 1.284 Å) and torsion angles (e.g., C8–C9–C10–O1 = 3.4°), confirming the (E)-configuration and intramolecular hydrogen bonds .
  • Spectroscopy: 1H^1H-NMR detects phenolic protons at δ 13.94 ppm (broad singlet), and UV-vis identifies π→π* transitions near 304 nm .

Q. What intermolecular interactions stabilize its crystal structure?

The compound forms S(6) ring motifs via O–H⋯N hydrogen bonds (e.g., O1–H1⋯N1 = 2.64 Å). Additional stabilization arises from π–π stacking between aromatic rings (centroid distance ~3.8 Å) and van der Waals interactions .

Advanced Research Questions

Q. How do tautomeric forms influence crystallographic refinement?

The compound exhibits tautomerism between imino and iminio forms. Occupancy ratios (e.g., 0.60:0.40) are refined using SHELXL, with constraints on bond distances (e.g., N1–C8 = 1.31 Å for iminio vs. 1.28 Å for imino). Disordered sites are modeled with PART instructions, and hydrogen atoms are refined isotropically .

Q. What methodological challenges arise in resolving conflicting bond parameters?

Discrepancies in bond angles (e.g., C1–N1–C8 = 122.2° vs. 126°) may stem from torsional strain or crystal packing. To address this:

  • Use high-resolution data (θ > 25°, Rint < 0.05).
  • Apply Hirshfeld surface analysis to quantify intermolecular contributions .
  • Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) .

Q. How does the nitro group affect electronic properties and reactivity?

The –NO2_2 group induces strong electron-withdrawing effects, lowering the LUMO energy (~ -1.8 eV) and enhancing electrophilic substitution at the ortho position. This is confirmed via cyclic voltammetry (reduction peak at -0.75 V vs. Ag/AgCl) and TD-DFT calculations .

Q. What strategies optimize hydrogen-bonding analysis in polymorphic systems?

  • Graph set analysis: Classify interactions as D(2)\mathbf{D}(2) or R22(8)\mathbf{R}_2^2(8) motifs.
  • Hirshfeld surfaces: Map dnorm to visualize O–H⋯N (14% contribution) and C–H⋯O (9%) interactions .
  • Use PLATON/ORTEP-3 to model disorder and validate H-atom positions .

Q. How can derivatives be designed for specific photophysical applications?

Substituents like ethynyl groups (e.g., 3-ethynylphenyl) extend conjugation, shifting fluorescence emission (Δλ ~50 nm). Synthetic protocols involve reductive amination (NaBH(OAc)3_3) or Suzuki coupling for aryl modifications .

Methodological Guidelines

Best practices for refining H-atom positions in XRD studies:

  • Constrained refinement: Use SHELXL’s HFIX for aromatic H-atoms (dC–H = 0.93 Å).
  • Independent refinement: Apply for hydroxyl protons using DFIX restraints (dO–H = 0.82 Å) .

Q. How to validate crystallographic data against computational models?

  • Overlay SCXRD structures with DFT-optimized geometries (RMSD < 0.2 Å).
  • Compare experimental (e.g., C4–C7 = 1.51 Å) vs. calculated bond lengths (M06-2X/def2-TZVP) .

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